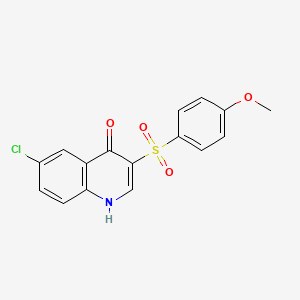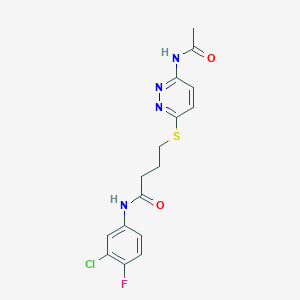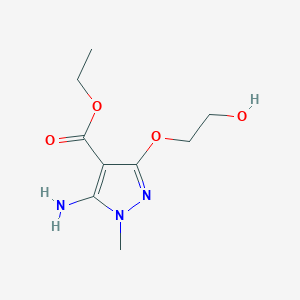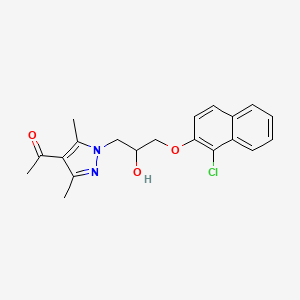![molecular formula C20H22N6O2 B2391911 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile CAS No. 305375-19-3](/img/structure/B2391911.png)
2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are known to have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is not detailed in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse, given their wide range of pharmacological effects . The specific chemical reactions involving “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” are not explicitly mentioned in the retrieved papers.科学的研究の応用
Synthesis and Chemical Reactivity
Novel Synthesis Approaches : Research has focused on developing new synthetic pathways for heterocyclic compounds, demonstrating the interest in exploring the chemical reactivity and synthesis of complex organic molecules. For instance, studies have described the synthesis of pyrrole derivatives and triazolopyrimidines using catalysts like DMAP, highlighting methodologies for constructing complex heterocycles which could be relevant to the synthesis and functionalization of the specified compound (Belikov et al., 2016); (Khashi et al., 2015).
Heterocyclic Compound Development : Various studies have focused on the creation of new heterocyclic systems, such as pyrido[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the broad interest in developing novel compounds with potential biological or material applications (Al-Issa, 2012); (Shaker, 2006).
Potential Biological Activities
- Antitumor Agents : Research into morpholinopyrimidine-5-carbonitriles has shown significant promise in the development of antitumor agents, indicating the interest in compounds with morpholine and pyrimidine moieties for therapeutic applications. Specific compounds have demonstrated broad-spectrum antitumor activity and mechanisms of action, such as cell cycle arrest and induction of apoptosis, highlighting the potential for compounds with similar structures in cancer therapy (Helwa et al., 2020).
Sensor Development
- Sensing Applications : Compounds featuring morpholine derivatives have been utilized in the development of highly sensitive sensors for detecting metal ions, such as thorium, indicating the utility of such compounds in environmental monitoring and analytical chemistry. The incorporation of morpholine derivatives onto nanoparticles has improved sensor selectivity and durability, demonstrating the compound's relevance in the fabrication of novel sensing devices (Akl & Ali, 2016).
作用機序
The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific mechanism of action for “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is not detailed in the retrieved papers.
将来の方向性
The future directions for research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . The specific future directions for “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” are not detailed in the retrieved papers.
特性
IUPAC Name |
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-3-4-17-23-19-16(20(27)26(17)13-14)11-15(12-21)18(22)25(19)6-2-5-24-7-9-28-10-8-24/h3-4,11,13,22H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEOUNVMPLBDCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C#N)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2391830.png)
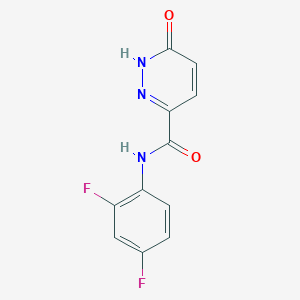
![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)
![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)

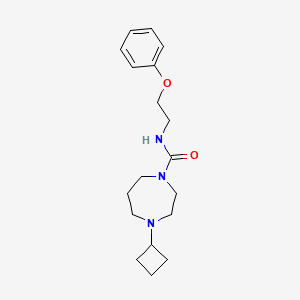
![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)
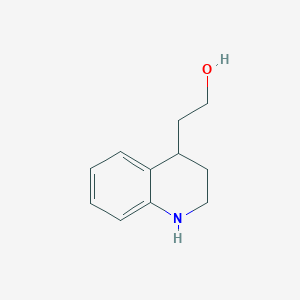
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
